(3S,5S)-5-(4-chlorophenyl)-3-phenyl-3-(1,2,4-triazol-1-ylmethyl)oxolan-2-one
Overview
Description
(3S,5S)-5-(4-chlorophenyl)-3-phenyl-3-(1,2,4-triazol-1-ylmethyl)oxolan-2-one is a fungicide belonging to the triazole chemical class. It is known for its effectiveness in controlling a wide range of fungal diseases in crops. The compound is characterized by its molecular formula C19H16ClN3O2 and a molecular weight of 353.80 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-5-(4-chlorophenyl)-3-phenyl-3-(1,2,4-triazol-1-ylmethyl)oxolan-2-one involves multiple steps, starting from the basic triazole structureSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in controlled environments to maintain the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
(3S,5S)-5-(4-chlorophenyl)-3-phenyl-3-(1,2,4-triazol-1-ylmethyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: The triazole ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various metabolites that retain the core triazole structure but have different functional groups attached. These metabolites are often studied for their biological activity and environmental impact .
Scientific Research Applications
(3S,5S)-5-(4-chlorophenyl)-3-phenyl-3-(1,2,4-triazol-1-ylmethyl)oxolan-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of triazole fungicides.
Biology: Studied for its effects on fungal pathogens and its potential use in developing new antifungal agents.
Medicine: Investigated for its potential therapeutic applications due to its antifungal properties.
Mechanism of Action
The mechanism of action of (3S,5S)-5-(4-chlorophenyl)-3-phenyl-3-(1,2,4-triazol-1-ylmethyl)oxolan-2-one involves the inhibition of the enzyme lanosterol 14α-demethylase , which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, the compound disrupts the formation of the cell membrane, leading to the death of the fungal cells .
Comparison with Similar Compounds
Similar Compounds
(3S,5S)-5-(4-chlorophenyl)-3-phenyl-3-(1,2,4-triazol-1-ylmethyl)oxolan-2-one is similar to other triazole fungicides such as:
- Propiconazole
- Cyproconazole
- Difenoconazole
- Tebuconazole
- Hexaconazole
- Bromuconazole
- Epoxiconazole
- Tetraconazole
- Triticonazole
- Triadimefon
- Triadimenol
- Myclobutanil
Uniqueness
What sets this compound apart from these similar compounds is its specific lactone structure, which may contribute to its unique biological activity and effectiveness against certain fungal pathogens .
Properties
IUPAC Name |
(3S,5S)-5-(4-chlorophenyl)-3-phenyl-3-(1,2,4-triazol-1-ylmethyl)oxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c20-16-8-6-14(7-9-16)17-10-19(18(24)25-17,11-23-13-21-12-22-23)15-4-2-1-3-5-15/h1-9,12-13,17H,10-11H2/t17-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNWNPDHEYZMGW-PKOBYXMFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C1(CN2C=NC=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC(=O)[C@]1(CN2C=NC=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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